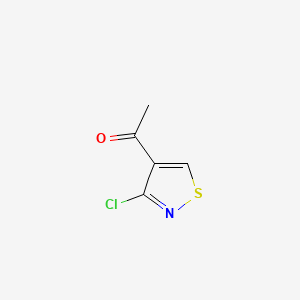
(R)-3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S. It is a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using a rhodium catalyst. This reaction proceeds via a formal [3 + 3] cycloaddition to form the desired product . Another method involves the use of pyridinium 1,4-zwitterionic thiolates and aziridines in a [3 + 3] annulation reaction, which allows for the practical and enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and sulfur atoms in the ring structure, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid depend on the specific reaction conditions. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to the formation of various functionalized derivatives .
Scientific Research Applications
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of the nitrogen and sulfur atoms in the ring structure allows for the formation of strong interactions with the active sites of enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,4-benzothiazine: This compound has a benzene ring fused to the thiazine ring, which can influence its chemical properties and reactivity.
1,2,3,5-Trithiazepines:
Properties
Molecular Formula |
C6H7NO4S |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
(3R)-3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
PKFNRZOFABOFSP-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](NC(=CS1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC(=CS1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)


![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)


